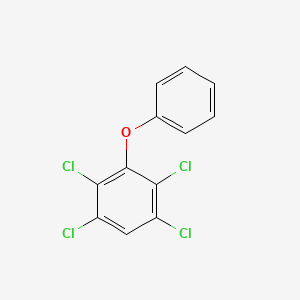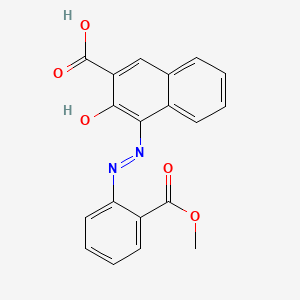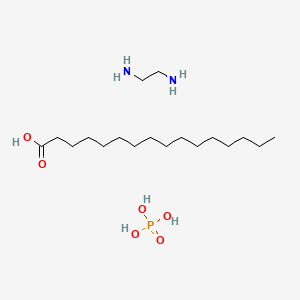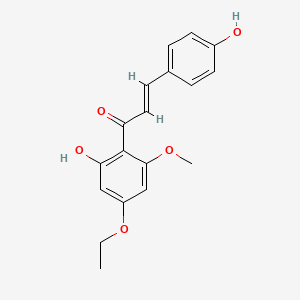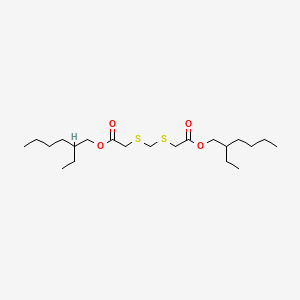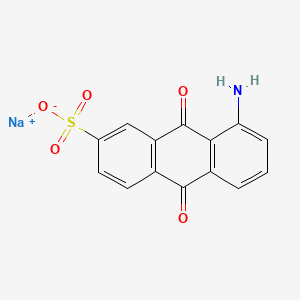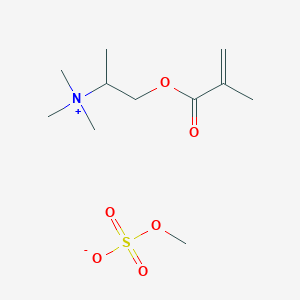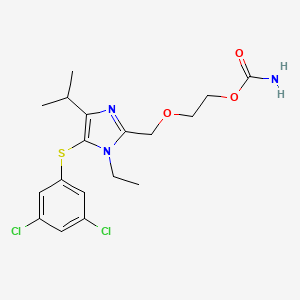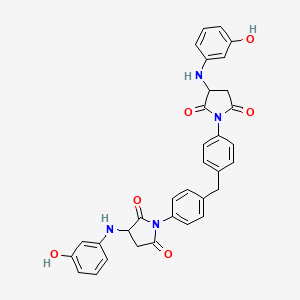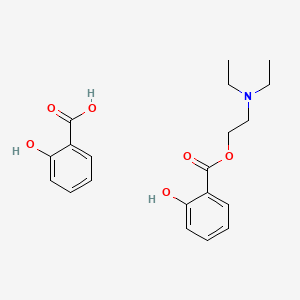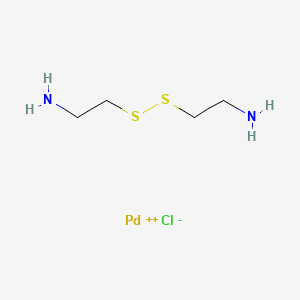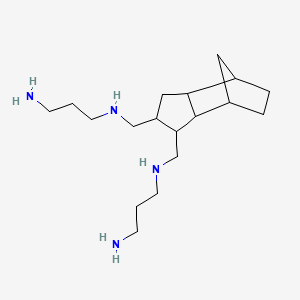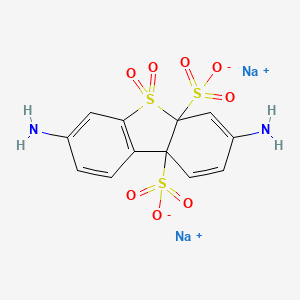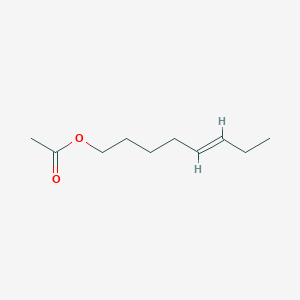
Orthocresol carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orthocresol carbonate, also known as carbonic acid, mono(2-methylphenyl) ester, is an organic compound with the molecular formula C8H8O3. It is a derivative of orthocresol (2-methylphenol) and is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Orthocresol carbonate can be synthesized through the reaction of orthocresol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the carbonate ester without side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors where orthocresol and phosgene are introduced in a controlled manner. The reaction is catalyzed by bases like pyridine or triethylamine, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Orthocresol carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form orthocresol and carbon dioxide.
Transesterification: Reacts with alcohols to form different carbonate esters.
Substitution Reactions: Can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Transesterification: Alcohols, acidic or basic catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Orthocresol and carbon dioxide.
Transesterification: Various carbonate esters.
Substitution: Substituted orthocresol derivatives.
Aplicaciones Científicas De Investigación
Orthocresol carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polycarbonates and other polymers.
Biology: Studied for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in controlled release formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Orthocresol carbonate can be compared with other similar compounds such as:
Phenyl Carbonate: Similar in structure but with a phenyl group instead of a methylphenyl group.
Methyl Carbonate: Contains a methyl group instead of a methylphenyl group.
Ethyl Carbonate: Contains an ethyl group instead of a methylphenyl group.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form biodegradable polymers, making it valuable in applications where controlled degradation is desired.
Comparación Con Compuestos Similares
- Phenyl Carbonate
- Methyl Carbonate
- Ethyl Carbonate
Propiedades
Número CAS |
205180-41-2 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
(2-methylphenyl) hydrogen carbonate |
InChI |
InChI=1S/C8H8O3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H,9,10) |
Clave InChI |
HQZQYLGYCXEDHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


